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For researchers, scientists, and drug development professionals, understanding the three-

dimensional structure of RNA is paramount to deciphering its function and developing targeted

therapeutics. Trimethylpsoralen and its derivatives have emerged as powerful tools to probe

RNA structure in vivo and in vitro, providing a snapshot of RNA duplexes and tertiary

interactions within the cellular milieu. This document provides detailed application notes and

protocols for utilizing trimethylpsoralen in RNA structure analysis.

Psoralens are bifunctional, planar molecules that readily intercalate into nucleic acid helices.

Upon irradiation with long-wavelength ultraviolet light (UVA, 365 nm), they form covalent

crosslinks between pyrimidine residues (uracil and cytosine) on opposite strands of a duplex.

This property allows for the "freezing" of RNA secondary and tertiary structures, enabling their

subsequent identification and characterization through a variety of molecular biology

techniques.

Core Applications in RNA Research
The application of trimethylpsoralen and its derivatives spans a wide range of RNA structural

biology, from mapping the secondary structure of individual RNAs to transcriptome-wide

analyses of RNA-RNA interactions. Key applications include:

Mapping RNA Secondary Structure: Identifying helical regions within a single RNA molecule.

Analyzing RNA-RNA Interactions: Capturing both intramolecular and intermolecular RNA

duplexes.[1][2]
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Probing RNA Tertiary Structure: Identifying long-range contacts that bring distant parts of an

RNA molecule into proximity.[3]

Investigating RNA-Protein Interactions: Although less common, psoralens can sometimes

crosslink RNA to proteins, providing insights into ribonucleoprotein complex topology.[4]

Studying RNA Dynamics: By comparing crosslinking patterns under different conditions, it is

possible to study conformational changes in RNA structure.[5]

Featured Methodologies
Several high-throughput sequencing-based methods have been developed that leverage

psoralen crosslinking to study RNA structure on a genomic scale. These include:

PARIS (Psoralen Analysis of RNA Interactions and Structures): A method that combines in

vivo psoralen crosslinking with 2D gel electrophoresis, proximity ligation, and high-

throughput sequencing to globally identify RNA duplexes.[1][2] The improved PARIS2

method utilizes a more soluble psoralen derivative, amotosalen, to enhance crosslinking

efficiency.[6][7]

SPLASH (Sequencing of Psoralen crosslinked, ligated and Selected Hybrids): This method

employs a biotinylated psoralen derivative for the enrichment of crosslinked RNA hybrids,

increasing the sensitivity of detection.[8][9]

Quantitative Data Summary
The efficiency and sensitivity of psoralen-based methods can be quantified and compared. The

following tables summarize key quantitative data from the literature.
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Method Psoralen Derivative
Crosslinking
Efficiency/Sensitivi
ty Improvement

Reference

PARIS2 Amotosalen

Approximately 5.7-fold

increase in total

crosslinked fragments

compared to AMT.

[7]

SPLASH Biotinylated Psoralen

Increased sensitivity

from ~0.45 (with

psoralen) to ~0.75.

[8][9]

Application Target Fold Enrichment Reference

miRNA Target

Identification

Tet2 RNA by miRNA-

29a

20-fold enrichment

after crosslinking.
[8][9]

Experimental Protocols
This section provides detailed protocols for key experiments in psoralen-based RNA structure

analysis.

Protocol 1: In Vivo RNA Crosslinking with 4'-
Aminomethyltrioxsalen (AMT)
This protocol is adapted from the PARIS method and is suitable for treating adherent

mammalian cells.[1]

Materials:

4′-aminomethyltrioxsalen (AMT) hydrochloride

Phosphate-buffered saline (PBS), RNase-free

Stratalinker 2400 UV crosslinker (or equivalent with 365 nm bulbs)
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Adherent cells cultured in 10 cm plates (~70% confluent)

Procedure:

Prepare AMT Solution: Dissolve AMT in 1x PBS to a final concentration of 0.5 mg/mL.

Prepare a control solution of 1x PBS without AMT.

Cell Preparation: On the day of crosslinking, remove the culture medium from the plates.

Wash: Gently wash the cells once with 1x PBS.

Incubation: Add 0.4 mL of the 0.5 mg/mL AMT solution (or PBS for control) to each 10 cm

plate. Ensure the solution covers the entire cell monolayer.

Incubate: Place the plates on ice and incubate for 10 minutes to allow for psoralen

intercalation.

UVA Crosslinking: Place the uncovered plates on the floor of the Stratalinker 2400. Irradiate

with 365 nm UV light. The optimal energy dose should be determined empirically but is

typically in the range of 1-5 J/cm².

Harvesting: Immediately after crosslinking, proceed to RNA extraction.

Protocol 2: RNA Extraction from Crosslinked Cells
Due to extensive crosslinking, RNA extraction requires a robust method to handle insoluble

material.[1]

Materials:

TRIzol LS Reagent

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water
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Procedure:

Lysis: Add 0.9 mL of TRIzol LS reagent directly to the crosslinked cells in the 10 cm plate.

Mix vigorously by pipetting to lyse the cells.

Phase Separation: Transfer the lysate to a microfuge tube. Add 180 µL of chloroform and

shake vigorously for 15 seconds. Incubate at room temperature for 5-10 minutes. Note that

phase separation may be slower in AMT-treated samples.

Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of

isopropanol and mix. Incubate at room temperature for 10 minutes.

Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet should be visible.

Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.

Drying and Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10

minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free

water.

Protocol 3: Reversal of Psoralen Crosslinks
Psoralen crosslinks can be reversed by irradiation with short-wavelength UV light (254 nm),

which is essential for subsequent sequencing analysis.[4][10]

Materials:

Purified crosslinked RNA

Stratalinker with 254 nm bulbs

RNase-free microfuge tubes

Procedure:
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Sample Preparation: Place the purified crosslinked RNA in an RNase-free microfuge tube on

ice.

UVC Irradiation: Place the open tube in the Stratalinker. Irradiate with 254 nm UV light. The

optimal time for reversal should be empirically determined but is typically in the range of 5-15

minutes.

Proceed to Downstream Applications: The RNA with reversed crosslinks is now ready for

downstream applications such as reverse transcription and library preparation.

Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the mechanism

of psoralen crosslinking and the general workflow of a psoralen-based RNA structure analysis

experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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